molecular formula C8H12N4O B2433896 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol CAS No. 118802-45-2

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No.: B2433896
CAS No.: 118802-45-2
M. Wt: 180.211
InChI Key: YYNKPUBLXZGSLR-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol is a chemical compound with the molecular formula C₈H₁₂N₄O. It is known for its unique structure, which includes a hydrazine group attached to a tetrahydroquinazolinone core.

Scientific Research Applications

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable quinazolinone precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce various hydrazine derivatives. Substitution reactions can lead to a wide range of substituted quinazolinone compounds .

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-one
  • 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-thiol
  • 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-amine

Uniqueness

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol is unique due to its specific hydrazine and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-hydrazinyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4,9H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNKPUBLXZGSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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